molecular formula C21H21ClN4O5 B10947314 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide

Cat. No.: B10947314
M. Wt: 444.9 g/mol
InChI Key: HRSIFTCVGPQRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, as well as a nitrophenyl and methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Methoxyphenoxy and Nitrophenyl Groups: These groups are typically introduced through nucleophilic aromatic substitution reactions, where the nitrophenyl and methoxyphenoxy groups are attached to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: The major products are the substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides or herbicides.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxyphenoxy and nitrophenyl groups, along with the pyrazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21ClN4O5

Molecular Weight

444.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide

InChI

InChI=1S/C21H21ClN4O5/c1-12-20(22)13(2)25(24-12)14(3)21(27)23-15-9-16(26(28)29)11-19(10-15)31-18-7-5-17(30-4)6-8-18/h5-11,14H,1-4H3,(H,23,27)

InChI Key

HRSIFTCVGPQRGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)OC)[N+](=O)[O-])C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.